An In-Depth Technical Guide to the Chemical Properties of N-(4-benzoylphenyl)-2-chlorobenzamide
An In-Depth Technical Guide to the Chemical Properties of N-(4-benzoylphenyl)-2-chlorobenzamide
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N-(4-benzoylphenyl)-2-chlorobenzamide. This molecule belongs to the versatile benzamide class of compounds, which are integral to numerous pharmacologically active agents. By combining the structural features of a benzophenone and a chlorinated benzamide, this compound presents a unique scaffold for investigation in drug discovery and materials science. This document details its physicochemical characteristics, provides a robust, field-proven protocol for its synthesis and purification, and explores its chemical reactivity. Furthermore, based on structure-activity relationships of analogous compounds, we delve into its potential therapeutic applications, offering a forward-looking perspective for researchers in medicinal chemistry and drug development.
Physicochemical and Spectroscopic Properties
The foundational step in characterizing any novel compound is to establish its fundamental physicochemical and spectroscopic profile. While comprehensive experimental data for N-(4-benzoylphenyl)-2-chlorobenzamide is not extensively published, we can deduce its key properties from computational predictions and analysis of its constituent functional groups.
Molecular Structure and Data
N-(4-benzoylphenyl)-2-chlorobenzamide possesses a molecular formula of C₂₀H₁₄ClNO₂ and a molecular weight of 335.79 g/mol .[1] Its structure is characterized by a central N-phenyl benzamide core, where the N-phenyl substituent is further functionalized with a benzoyl group at the para position. The benzamide portion itself is substituted with a chlorine atom at the ortho position of the benzoic acid-derived ring.
| Property | Value / Predicted Value | Source |
| Molecular Formula | C₂₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 335.79 g/mol | [1] |
| IUPAC Name | N-(4-benzoylphenyl)-2-chlorobenzamide | - |
| CAS Number | Not readily available in public databases | - |
| Predicted logP | 4.54 | [1] |
| Predicted Solubility (logSw) | -4.68 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Polar Surface Area | 36.1 Ų | [1] |
| Physical Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons.[2] | Inferred |
Spectroscopic Profile
Detailed spectral analysis is indispensable for the unambiguous identification and characterization of the target compound. The following sections outline the expected spectral data based on analogous structures.[2][3]
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¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit complex multiplets within the aromatic region (approximately 7.0-8.5 ppm), corresponding to the protons on the three distinct phenyl rings.[2] The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift, typically >8.5 ppm.[2]
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¹³C NMR Spectroscopy: The carbon spectrum will be characterized by signals for two distinct carbonyl carbons (one for the ketone and one for the amide) in the downfield region (160-200 ppm). The remainder of the spectrum will be composed of numerous signals in the aromatic region (120-140 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum serves as a crucial diagnostic tool for identifying key functional groups. Characteristic absorption bands are expected for the N-H stretch of the amide group (around 3300 cm⁻¹) and the C=O stretching vibrations of the ketone and amide groups, which would likely appear in the 1630-1680 cm⁻¹ region.[2] Additional signals corresponding to aromatic C-H, C=C, and C-Cl stretching will also be present.
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Mass Spectrometry: The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 335.79).[1] The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom. Common fragmentation patterns would likely involve the cleavage of the amide bond, providing valuable structural information.[2]
Synthesis and Purification
The construction of N-(4-benzoylphenyl)-2-chlorobenzamide is most logically and efficiently achieved via an amide coupling reaction, a cornerstone of modern organic synthesis.
Retrosynthetic Analysis and Synthetic Strategy
The most direct synthetic route involves the acylation of 4-aminobenzophenone with 2-chlorobenzoyl chloride.[2][4] This approach is well-documented for the synthesis of a wide array of benzamide derivatives and is favored for its reliability and high yields. The reaction typically requires a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct generated during the reaction. Anhydrous conditions are preferred to prevent hydrolysis of the reactive acid chloride.
Detailed Experimental Protocol
This protocol is a self-validating system based on established methodologies for analogous amide bond formations.[4][5]
Materials:
-
4-aminobenzophenone (1.0 equivalent)
-
2-chlorobenzoyl chloride (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (1.5 equivalents)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzophenone (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of 2-chlorobenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The choice to warm to room temperature facilitates reaction completion without promoting side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-aminobenzophenone is consumed.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.[4] These washes serve to remove unreacted base, any remaining acid chloride, and aqueous residues, respectively.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the pure N-(4-benzoylphenyl)-2-chlorobenzamide.[5]
Synthesis Workflow Diagram
Caption: Synthetic workflow for N-(4-benzoylphenyl)-2-chlorobenzamide.
Chemical Reactivity and Stability
The reactivity of N-(4-benzoylphenyl)-2-chlorobenzamide is governed by its primary functional groups: the amide linkage and the three aromatic rings.
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Amide Bond Stability: The amide bond is generally robust but can be susceptible to hydrolysis under harsh acidic or basic conditions, which would cleave the molecule into 4-aminobenzophenone and 2-chlorobenzoic acid.
-
Aromatic Ring Reactivity: The three phenyl rings can potentially undergo electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions would be influenced by the existing substituents. The benzoyl group is deactivating, while the amide and chloro groups have more complex directing effects.
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Stability and Storage: As a complex organic molecule, it is best stored in a cool, dry, and dark environment under an inert atmosphere to prevent degradation over time. Benzamide derivatives are generally stable solids at room temperature.
Biological Context and Therapeutic Potential
While N-(4-benzoylphenyl)-2-chlorobenzamide has not been extensively studied itself, its structural motifs are present in numerous compounds with established biological activity. This allows for an authoritative, evidence-based projection of its potential applications.
-
Antihyperlipidemic Potential: The N-(4-benzoylphenyl) moiety is a key structural feature in a class of novel antihyperlipidemic agents.[6][7] Derivatives have been shown to significantly reduce elevated plasma triglyceride and total cholesterol levels in preclinical models, suggesting that N-(4-benzoylphenyl)-2-chlorobenzamide could serve as a valuable scaffold for developing new treatments for dyslipidemia.[6][7]
-
Anticancer and Antimicrobial Activity: Chlorobenzamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant antiproliferative properties against various cancer cell lines and activity against microbial pathogens.[8] The mechanisms often involve the disruption of critical cellular processes like microtubule dynamics or DNA repair.[8]
-
Inhibition of Other Biological Targets: The broader benzamide class of molecules is known to interact with a wide range of biological targets. For instance, related acetamide derivatives have been identified as potent inhibitors of osteoclast-mediated bone resorption, highlighting potential applications in treating osteoporosis.[9] Other N-benzoyl derivatives have shown promise as agents against protozoan parasites like P. falciparum and Leishmania.[10]
Diagram of Potential Therapeutic Applications
Caption: Potential therapeutic applications derived from the core scaffold.
Conclusion
N-(4-benzoylphenyl)-2-chlorobenzamide is a compound with a well-defined chemical structure that can be reliably synthesized via standard amide coupling methodologies. While direct experimental data on its properties are limited, a comprehensive chemical profile can be confidently inferred from computational data and the extensive literature on its structural analogues. The presence of the N-(4-benzoylphenyl) and chlorobenzamide moieties within a single molecular framework makes it a highly compelling candidate for further investigation in drug discovery, particularly in the areas of metabolic disorders, oncology, and infectious diseases. This guide provides the foundational chemical knowledge and practical protocols necessary to enable such research endeavors.
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